Beta-Amyloid (1-17) is a peptide fragment that consists of the first 17 amino acids of the beta-amyloid protein, which is primarily associated with Alzheimer's disease. In both mouse and rat models, this peptide plays a significant role in studying the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease. The sequence of Beta-Amyloid (1-17) differs slightly between species, with three amino acid variations compared to the human counterpart.
Beta-Amyloid (1-17) is derived from the cleavage of the amyloid precursor protein (APP), a larger protein that is processed by secretases. The classification of Beta-Amyloid (1-17) falls under the category of neuropeptides and specifically amyloid peptides. It is crucial in research focused on understanding amyloid plaque formation and its implications in Alzheimer's disease pathology.
The synthesis of Beta-Amyloid (1-17) can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids in a desired sequence. The peptide is typically synthesized as a trifluoroacetate salt, which enhances its stability and solubility.
The molecular structure of Beta-Amyloid (1-17) consists of a linear chain of amino acids with specific side chains that influence its biochemical properties. The structural variations between mouse/rat and human sequences can affect the peptide's aggregation propensity and biological activity.
The differences in amino acid residues between species are as follows:
Beta-Amyloid (1-17) undergoes various reactions within biological systems, particularly involving proteolytic cleavage by enzymes such as beta-secretase and gamma-secretase. These reactions are crucial for understanding how amyloid plaques form and their subsequent aggregation into larger fibrils.
The cleavage of APP by beta-secretase generates soluble fragments, including Beta-Amyloid (1-17), which can aggregate to form oligomers or plaques. The aggregation process is influenced by environmental factors such as pH, temperature, and ionic strength .
The mechanism by which Beta-Amyloid (1-17) contributes to Alzheimer's disease involves its aggregation into oligomers that are neurotoxic. These oligomers disrupt synaptic function and promote neurodegeneration.
Research indicates that oligomers formed from Beta-Amyloid peptides can impair synaptic transmission and induce oxidative stress within neurons. This process leads to synaptic loss and cognitive deficits characteristic of Alzheimer's disease .
Beta-Amyloid (1-17) is widely used in scientific research for several purposes:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3